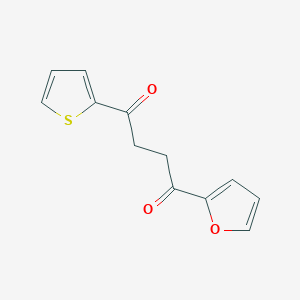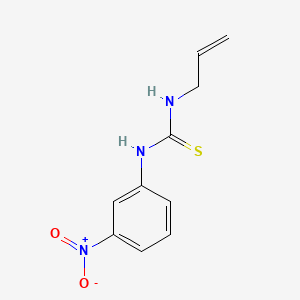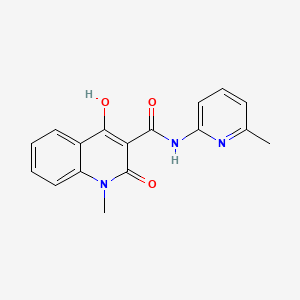
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.276 g/mol . This compound is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, such as ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This reaction typically requires the use of NMR and IR spectroscopy to confirm the product structure.
Chemical Reactions Analysis
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the furan or thiophene rings, with reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione has several scientific research applications across various fields:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes. These interactions can influence various biological activities, such as enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains two furan rings and a pyrrole core, which gives it distinct electronic properties compared to this compound.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and a thiophene ring, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts unique electronic and chemical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H10O3S/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 |
InChI Key |
FMZLKHVWVRMLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)
![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

